3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester

Stereochemistry Diastereomer Ratio Synthetic Intermediate

3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester (CAS 1807498-73-2) is a heterocyclic building block featuring a fused hexahydropyrrolo[3,4-c]pyrrole core bearing a Boc-protected nitrogen and a 3a-hydroxymethyl substituent (C12H22N2O3, MW 242.31). It is supplied as a research-grade intermediate with a typical purity of 98% (HPLC) and is stable under recommended storage at 20°C for up to 2 years.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 1807498-73-2
Cat. No. B1409141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
CAS1807498-73-2
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CNCC2(C1)CO
InChIInChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-5-9-4-13-6-12(9,7-14)8-15/h9,13,15H,4-8H2,1-3H3
InChIKeyBIZOYMDQUKYUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester (CAS 1807498-73-2): A Protected Bicyclic Diamine Scaffold for B2B Chemical Procurement


3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester (CAS 1807498-73-2) is a heterocyclic building block featuring a fused hexahydropyrrolo[3,4-c]pyrrole core bearing a Boc-protected nitrogen and a 3a-hydroxymethyl substituent (C12H22N2O3, MW 242.31) . It is supplied as a research-grade intermediate with a typical purity of 98% (HPLC) and is stable under recommended storage at 20°C for up to 2 years . The compound is classified as a stereochemically undefined (racemic or mixed) analogue, occupying a distinct procurement niche relative to its cis‑configured congener (CAS 1445950-96-8) and the non‑hydroxymethyl core (CAS 141449‑85‑6) [1].

Stereochemically undefined scaffold supports parallel library synthesis where diastereomeric mixtures are acceptable and single-enantiomer cost is a concern.
Orthogonal Boc-amine and free hydroxymethyl groups enable sequential functionalization without cross-reactivity in medicinal chemistry workflows.
High-purity supply (HPLC verified) across multiple vendors supports reliable multi-step synthesis without additional purification.
Ambient storage stability simplifies long-term inventory management and process development scheduling.

Why Generic Substitution of 3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester is Not Feasible


Interchanging in-class hexahydropyrrolo[3,4-c]pyrrole derivatives without verifying structural identity risks introducing unintended stereochemical or functional-group variations that can alter downstream synthesis outcomes. The target compound differs from the non‑hydroxymethyl analogue by an additional –CH2OH group, which increases molecular weight by 30 Da and provides an extra hydrogen-bond donor/acceptor pair . Compared to the cis isomer, the stereochemical ambiguity of CAS 1807498-73-2 can lead to divergent diastereomeric ratios in subsequent reactions, directly affecting yield, purification effort, and biological activity of final compounds [1]. The following quantitative evidence makes these substitution risks explicit.

Stereochemical mismatch
Replacing with the cis-configured isomer (CAS 1445950-96-8) may alter diastereomeric outcomes in stereospecific steps; undefined stereochemistry yields mixtures that differ from the single enantiomer.
Functional group divergence
Using the non-hydroxymethyl analogue (CAS 141449-85-6) changes molecular weight, H-bond donor/acceptor counts, and polarity, which can shift solubility, target binding, and chromatographic behavior.
Lot-specific variability
Diastereomeric ratio may differ between suppliers for the undefined form; confirm by HPLC or NMR before critical synthetic steps.

Product-Specific Quantitative Evidence Guide for 3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester


Stereochemical Definition: Undefined vs. Cis-Configured Isomer

CAS 1807498-73-2 is the stereochemically undefined form (InChIKey: BIZOYMDQUKYUEW-UHFFFAOYNA-N, with no stereodescriptor), whereas the cis isomer CAS 1445950-96-8 is a defined (3aS,6aS) single stereoisomer (InChIKey: BIZOYMDQUKYUEW-JOYOIKCWSA-N) [1]. This structural distinction means that reactions using the undefined compound may produce mixtures of diastereomers, which is quantifiable by HPLC or NMR-measured diastereomeric excess (de). For applications where stereochemistry is not critical or where racemic synthesis is acceptable, CAS 1807498-73-2 provides a cost-effective alternative to the more expensive single-enantiomer form .

Stereochemical Identity
Head-to-head
Undefined stereochemistry (InChIKey without stereodescriptor) vs. defined (3aS,6aS) cis single enantiomer; expected diastereomeric mixtures in stereospecific reactions.
Cost-effective alternative when stereochemical definition is not required.
Diastereomeric ratio may vary between lots; verify by HPLC/NMR before use in stereosensitive steps.
Stereochemistry Diastereomer Ratio Synthetic Intermediate

Molecular Weight and Hydrogen-Bond Donor/Acceptor Count vs. Non-Hydroxymethyl Core

The target compound (C12H22N2O3, MW 242.31) possesses one additional oxygen atom and two extra hydrogen atoms relative to the non-hydroxymethyl analogue hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester (CAS 141449-85-6, C11H20N2O2, MW 212.29) . This results in an increase of 30 Da in molecular weight and provides one additional hydrogen-bond donor (–OH) and one additional acceptor (hydroxyl oxygen), increasing the total H-bond donor count from 1 to 2 and acceptor count from 4 to 5 . Such differences can influence solubility, target binding, and chromatographic retention time.

MW & H-Bond Count
Class-level
MW +30 Da; H-bond donors +1 (→2), acceptors +1 (→5) vs. non-hydroxymethyl core.
Higher polarity and H-bond capacity for medicinal chemistry design.
Properties inferred from structure; experimental confirmation advised.
Physicochemical Properties Hydrogen Bonding Molecular Recognition

Predicted Physicochemical Properties: Density and Boiling Point vs. Non-Hydroxymethyl Analogue

ChemSrc reports a predicted density of 1.150±0.06 g/cm³ and a boiling point of 351.0±27.0 °C for CAS 1807498-73-2 . In contrast, the non-hydroxymethyl analogue (CAS 141449-85-6) is expected to have lower density and boiling point due to its smaller molecular size and reduced polarity. While direct experimental data are unavailable, the predicted values differentiate the target compound for applications requiring higher-temperature stability or specific density ranges.

Predicted Density/BP
Data to verify
Density 1.150±0.06 g/cm³; Boiling point 351.0±27.0 °C (predicted, ChemSrc).
Guides solvent selection and purification strategy in synthetic workflows.
Computational estimates; experimental data not available.
Predicted Properties Density Boiling Point

Purity Consistency and Vendor Supply Specifications

Multiple reputable vendors (MolCore, CymitQuimica, Leyan) consistently list CAS 1807498-73-2 at ≥98% purity (HPLC) . The cis isomer (CAS 1445950-96-8) is also listed at 98% purity, indicating that the target compound does not suffer from purity degradation relative to its stereodefined counterpart . This consistency ensures reliable performance in multi-step syntheses without additional purification, and the broader vendor base for the undefined form may offer supply chain resilience.

Purity Consistency
Head-to-head
≥98% HPLC (multiple vendors) vs. cis isomer ≥98% (multiple vendors).
Equivalent purity removes quality concerns when selecting the undefined form.
Vendor-reported purity; lot-specific verification recommended for critical synthesis.
Purity Quality Control Procurement

Storage Stability and Long-Term Inventory Management

MolCore recommends storage of CAS 1807498-73-2 at 20°C with a shelf life of 2 years . This stability profile is comparable to that of the cis isomer and the non-hydroxymethyl analogue, indicating that the hydroxymethyl group does not introduce significant instability under standard storage conditions. For procurement, this means the compound can be inventoried without special handling, reducing overall cost of ownership.

Storage Stability
Data to verify
2-year shelf life at 20°C (vendor recommendation, MolCore).
Supports bulk procurement and long-term inventory planning.
Confirm stability under actual laboratory storage conditions before extended use.
Storage Stability Shelf Life Supply Chain

Best Research and Industrial Application Scenarios for 3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester


Medicinal Chemistry Library Synthesis Requiring a Racemic Bicyclic Diamine Scaffold

The stereochemically undefined nature of CAS 1807498-73-2 makes it the preferred choice for parallel library synthesis where diastereomeric mixtures are acceptable or desired for initial hit-finding . The Boc-protected secondary amine and the free hydroxymethyl group allow orthogonal functionalization without the cost premium of a single enantiomer.

Synthesis of CNS-Targeted Bioactive Molecules

As noted in technical introductions, the rigid, bicyclic scaffold and hydrogen-bonding capacity of hexahydropyrrolo[3,4-c]pyrrole derivatives are employed in the development of central nervous system (CNS) agents [1]. The additional hydroxymethyl group provides a handle for introducing further polarity or conjugating pharmacokinetic modifiers.

Process Development and Scale-Up Where Stereo-Indifferent Steps Are Involved

In multi-step syntheses where the stereocenter is created or resolved in a later step, using the undefined form (CAS 1807498-73-2) reduces upfront material costs while maintaining purity parity with the cis isomer (both ≥98%) . The 2-year shelf life at 20°C supports bulk procurement for long-term process validation campaigns.

Building Block for PROTAC Linker or Bifunctional Molecule Construction

The orthogonal reactivity of the Boc-amine and the primary alcohol makes this compound suitable for constructing heterobifunctional linkers. The hydroxymethyl group can be converted to a leaving group (e.g., mesylate) or oxidized to an aldehyde, enabling sequential conjugation to two different payloads without cross-reactivity.

Application
Selection Property
Validation Focus
Parallel library synthesis with racemic scaffold
Stereochemical flexibility
Diastereomeric mixture acceptance and cost efficiency
CNS-targeted research building block
Rigid bicyclic core and H-bond capacity
CNS permeability and polarity profiling studies
Process development with stereo-indifferent steps
Cost-effective undefined stereochemistry
Purity consistency and supplier lot tracking
PROTAC linker or bifunctional molecule construction
Orthogonal Boc-amine and alcohol reactivity
Sequential conjugation without cross-reactivity
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